![molecular formula C8H16Cl2N4O2 B15127093 rac-{1-[(3R,4R)-4-(aminomethyl)oxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride, trans](/img/structure/B15127093.png)
rac-{1-[(3R,4R)-4-(aminomethyl)oxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride, trans
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “rac-{1-[(3R,4R)-4-(aminomethyl)oxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride, trans” is a synthetic chemical with potential applications in various scientific fields. This compound features a triazole ring, an oxolane ring, and an aminomethyl group, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “rac-{1-[(3R,4R)-4-(aminomethyl)oxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride, trans” typically involves multiple steps, including the formation of the triazole ring and the introduction of the oxolane and aminomethyl groups. Common synthetic routes may include:
Cycloaddition Reactions: The formation of the triazole ring can be achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Oxolane Ring Formation: The oxolane ring can be synthesized through ring-closing reactions involving diols or epoxides.
Aminomethyl Group Introduction: The aminomethyl group can be introduced via reductive amination or other amine functionalization techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the triazole ring or the oxolane ring, potentially altering the compound’s structure and reactivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various alkyl or acyl groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable for developing new materials and catalysts.
Biology
In biological research, the compound’s potential bioactivity can be explored. It may serve as a lead compound for drug discovery, particularly in targeting specific enzymes or receptors.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. Its ability to interact with biological targets may make it a candidate for developing new pharmaceuticals.
Industry
In industrial applications, the compound can be used in the synthesis of specialty chemicals, polymers, and other materials. Its versatility makes it suitable for various manufacturing processes.
Mécanisme D'action
The mechanism of action of “rac-{1-[(3R,4R)-4-(aminomethyl)oxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride, trans” involves its interaction with specific molecular targets. The triazole ring and aminomethyl group may facilitate binding to enzymes or receptors, modulating their activity. The compound’s effects can be mediated through pathways involving signal transduction, enzyme inhibition, or receptor activation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride
- 2-Chloro-4,6-dimethoxy-1,3,5-triazine
Uniqueness
Compared to similar compounds, “rac-{1-[(3R,4R)-4-(aminomethyl)oxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride, trans” stands out due to its unique combination of functional groups. The presence of both the triazole and oxolane rings, along with the aminomethyl group, provides a distinct chemical profile that can be exploited for various applications.
This detailed article provides a comprehensive overview of “this compound”, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C8H16Cl2N4O2 |
|---|---|
Poids moléculaire |
271.14 g/mol |
Nom IUPAC |
[1-[4-(aminomethyl)oxolan-3-yl]triazol-4-yl]methanol;dihydrochloride |
InChI |
InChI=1S/C8H14N4O2.2ClH/c9-1-6-4-14-5-8(6)12-2-7(3-13)10-11-12;;/h2,6,8,13H,1,3-5,9H2;2*1H |
Clé InChI |
KYJCZEKSQHPZQP-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(CO1)N2C=C(N=N2)CO)CN.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dichloro[(4R,5R)-(-)-4,5-bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxolane][(R)-(+)-2-(alpha-methylmethanamine)-1H-benzimidazole]ruthenium(II)](/img/structure/B15127016.png)
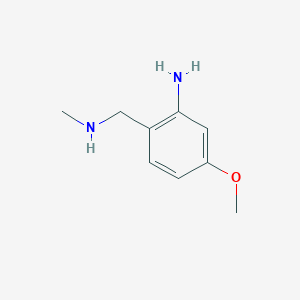
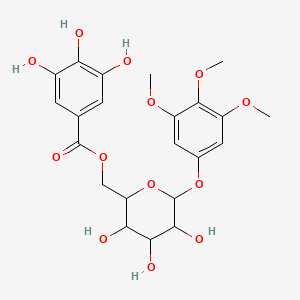
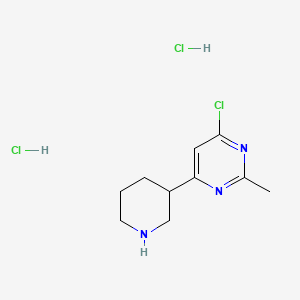

![9-(acetyloxy)-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-10-yl 3-methylbutanoate](/img/structure/B15127069.png)
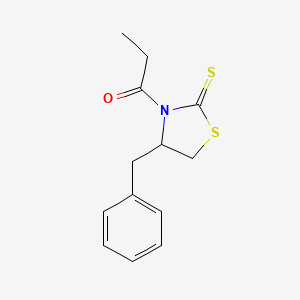
![[(1R,5S)-4-hydroxy-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate;[(1S,5R)-4-hydroxy-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate](/img/structure/B15127082.png)
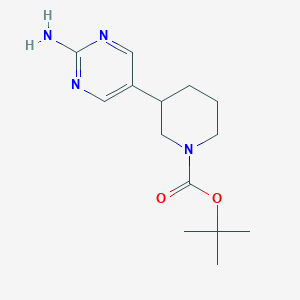

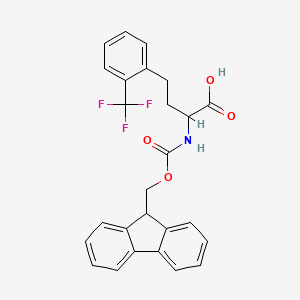
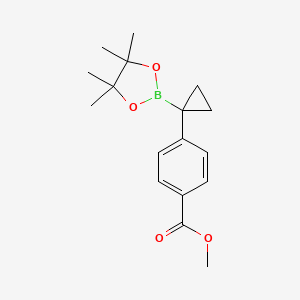
![6,15,24-Triaminoheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosane-9,18,27-trione](/img/structure/B15127103.png)
![tert-butyl ((3-oxo-1-phenylhexahydro-1H-pyrrolo[1,2-c][1,3]oxazin-7-yl)methyl)carbamate](/img/structure/B15127109.png)
